

In-Depth Technical Guide: trans-4-Aminocyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: *trans-4-Aminocyclohexanecarboxylic acid*

Cat. No.: B104073

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CAS Number: 3685-25-4

This technical guide provides a comprehensive overview of **trans-4-Aminocyclohexanecarboxylic acid**, a key building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

trans-4-Aminocyclohexanecarboxylic acid is a white to off-white crystalline solid.^[1] Its structure consists of a cyclohexane ring with amino and carboxylic acid functional groups in a trans configuration. This compound is a chiral molecule and can exist as two enantiomers, which may exhibit different biological activities.^[1] It is soluble in water and polar organic solvents.^[1]

Table 1: Physicochemical Properties of **trans-4-Aminocyclohexanecarboxylic Acid**

Property	Value	Reference
CAS Number	3685-25-4	[2][3]
Molecular Formula	C7H13NO2	[2][4]
Molecular Weight	143.186 g/mol	[2][4]
Appearance	White to Almost white crystal/powder	[1]
Melting Point	>300 °C	Sigma-Aldrich
Solubility	Soluble in water	[1]
InChI Key	DRNGLYHKYPNTEA-IZLXSQMJSA-N	[2]
SMILES	<chem>N[C@H]1CC--INVALID-LINK--C(O)=O</chem>	[2]

Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

The primary method for synthesizing **trans-4-Aminocyclohexanecarboxylic acid** is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product. Various catalysts and reaction conditions have been explored to optimize the yield and the trans:cis isomer ratio.

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid

This protocol is based on a general procedure described in the literature for the synthesis of 4-aminocyclohexanecarboxylic acid.[5]

Materials:

- p-Aminobenzoic acid

- 5% Ruthenium on Carbon (Ru/C) catalyst
- 10% Sodium Hydroxide (NaOH) solution
- Hydrogen gas
- Autoclave
- Thin Layer Chromatography (TLC) supplies (e.g., DCM/MeOH/NH₃ 5:5:1 v/v/v as mobile phase, ninhydrin stain)
- Nuclear Magnetic Resonance (NMR) spectrometer

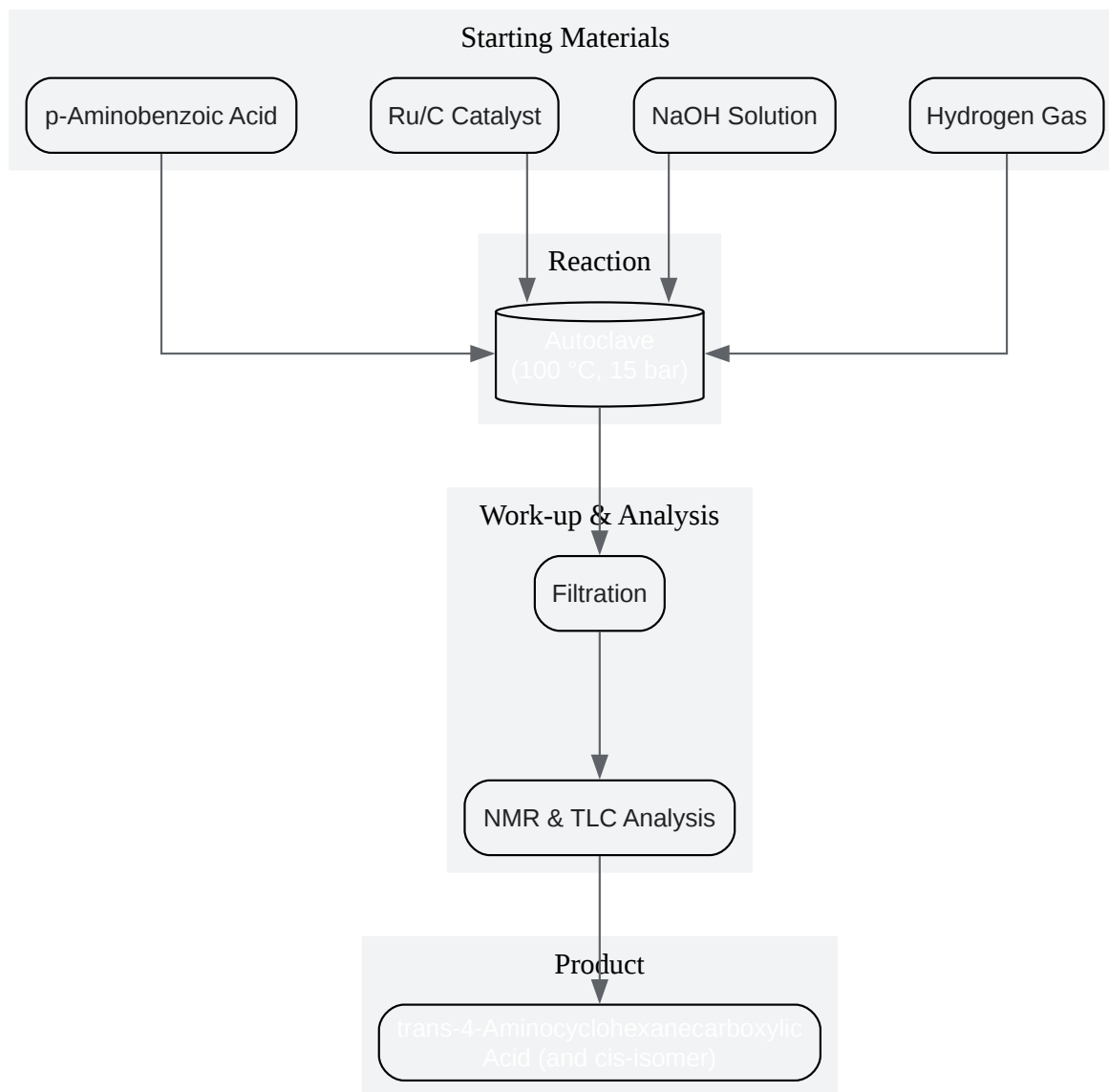
Procedure:

- In an autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.50 g), and 10% NaOH solution (e.g., 100.0 mL).[\[6\]](#)[\[7\]](#)
- Seal the autoclave and purge with hydrogen gas.
- Pressurize the autoclave with hydrogen gas to 15 bar and heat the mixture to 100 °C with stirring.[\[6\]](#)[\[7\]](#)
- Maintain the reaction under these conditions for approximately 20 hours.[\[6\]](#)[\[7\]](#)
- Monitor the reaction progress by TLC for the disappearance of the starting material.[\[6\]](#)
- Upon completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.
- Analyze the crude product mixture using NMR to determine the conversion and the cis:trans isomer ratio. A typical ratio achieved under these conditions is approximately 1:4.6.[\[6\]](#)
- The catalyst can be filtered off, and the product can be isolated and purified from the aqueous solution.

Table 2: Synthesis Reaction Parameters and Yields

Starting Material	Catalyst	Solvent/ Base	Temperature	Pressure	Reaction Time	trans:cis Ratio	Reference
p-Aminobenzoic acid	5% Ru/C	10% NaOH (aq)	100 °C	15 bar H ₂	20 h	4.6:1	[6][7]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **trans-4-Aminocyclohexanecarboxylic acid**.

Biological Activity and Potential Signaling Pathways

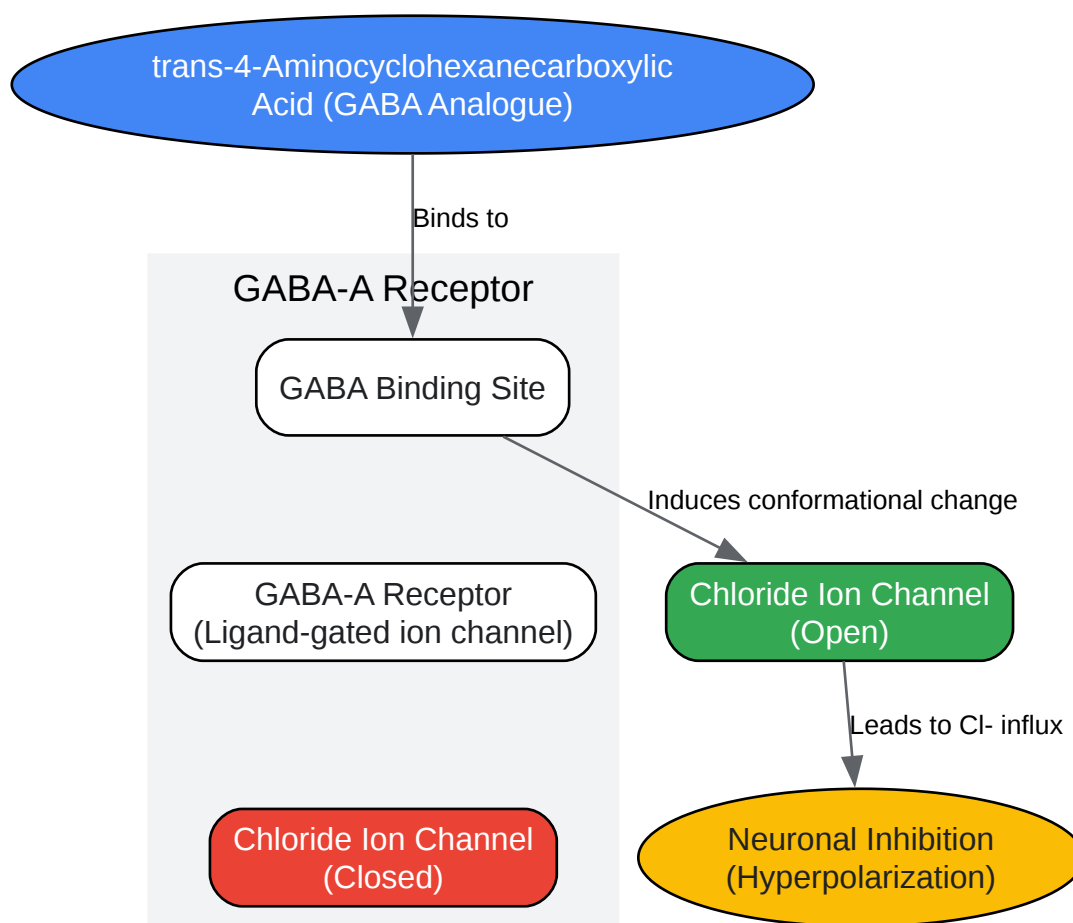
While **trans-4-Aminocyclohexanecarboxylic acid** is a crucial intermediate in the synthesis of various pharmacologically active compounds, including Janus kinase inhibitors and derivatives of daunorubicin and doxorubicin, detailed studies on its own specific biological activities and signaling pathways are not as extensively documented as for its close analogue, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid).^{[6][8]}

However, due to its structural similarity to γ -aminobutyric acid (GABA), it is considered a GABA analogue.^{[9][10]} This suggests a potential interaction with GABA receptors, which are key components of the central nervous system.

Potential Interaction with GABA Receptors

GABA analogues can modulate the activity of GABA receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. The binding of GABA or its analogues to these receptors can lead to a conformational change that opens an ion channel, resulting in hyperpolarization of the neuron and a decrease in its excitability.

The diagram below illustrates the hypothetical interaction of a GABA analogue like **trans-4-Aminocyclohexanecarboxylic acid** with a GABA-A receptor.



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Caption: Hypothetical interaction with a GABA-A receptor.

It is important to note that further experimental validation is required to confirm the specific interactions and downstream signaling effects of **trans-4-Aminocyclohexanecarboxylic acid** on GABA receptors.

Applications in Drug Development

trans-4-Aminocyclohexanecarboxylic acid is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its rigid cyclohexane core provides a scaffold for introducing various functional groups in a well-defined spatial orientation.

- Janus Kinase (JAK) Inhibitors: The tert-butoxycarbonyl (Boc) protected form of **trans-4-Aminocyclohexanecarboxylic acid** is used in the synthesis of JAK inhibitors, a class of

drugs that target inflammatory and autoimmune diseases.[6]

- Anticancer Agents: It has been used as a substituent in the development of analogues of daunorubicin and doxorubicin, which are chemotherapy agents.[7]
- Opioid Receptor Ligands: Analogues of dynorphin A, an opioid peptide, have been synthesized using **trans-4-Aminocyclohexanecarboxylic acid** to create conformationally constrained peptides with selectivity for kappa opioid receptors.[11]

Conclusion

trans-4-Aminocyclohexanecarboxylic acid is a fundamentally important molecule in medicinal chemistry and drug development. Its synthesis is well-established, and its utility as a scaffold for creating novel therapeutic agents is widely recognized. While its own biological activity is not as thoroughly characterized as some of its derivatives, its structural similarity to endogenous molecules like GABA suggests potential for direct pharmacological effects that warrant further investigation. This guide provides a solid foundation for researchers and developers working with this versatile compound.

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